molecular formula C13H21F2NO4 B1404957 Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate CAS No. 1403766-72-2

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate

Cat. No.: B1404957
CAS No.: 1403766-72-2
M. Wt: 293.31 g/mol
InChI Key: FXGAOZAPAHGPPM-UHFFFAOYSA-N
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Description

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is a chemical compound that features a cyclobutane ring substituted with difluoro groups and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are amines, amino acids, and peptides . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .

Mode of Action

The compound acts by protecting the amine group in the target molecules. The Boc group (tert-butoxycarbonyl) in the compound is a carbamate, which is used in organic synthesis to introduce a protective group for amines . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 293.31 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the protection of the amine group in the target molecules. This protection allows for further reactions to be carried out on the molecule without affecting the amine group . After these reactions are complete, the Boc group can be removed to yield the free amine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is involved, requires specific reaction conditions . Additionally, the compound’s stability could be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

    Hydrolysis: Aqueous base such as sodium hydroxide or acidic conditions.

Major Products

    Substitution: Variously substituted cyclobutane derivatives.

    Deprotection: The free amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of difluoro groups in Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to novel applications in drug development and other fields .

Properties

IUPAC Name

propan-2-yl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-8(2)19-9(17)12(6-13(14,15)7-12)16-10(18)20-11(3,4)5/h8H,6-7H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGAOZAPAHGPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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